Cas no 2137613-01-3 (Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl-)

Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl-, is a specialized organic compound featuring a cyclobutane core substituted with an ethyl group and an aminoethyl-methanol moiety. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly for the development of pharmacologically active molecules or chiral intermediates. The presence of both hydroxyl and amino functional groups enhances its versatility in reactions such as nucleophilic substitutions or condensations. Its rigid cyclobutane ring may contribute to conformational constraints, useful in designing compounds with targeted biological activity. Suitable for controlled environments, it requires careful handling due to its reactive functional groups.
Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl- structure
2137613-01-3 structure
Product name:Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl-
CAS No:2137613-01-3
MF:C9H19NO
MW:157.253262758255
CID:5278717
PubChem ID:165443040

Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl-
    • 2137613-01-3
    • 3-amino-1-(1-ethylcyclobutyl)propan-1-ol
    • EN300-683818
    • Inchi: 1S/C9H19NO/c1-2-9(5-3-6-9)8(11)4-7-10/h8,11H,2-7,10H2,1H3
    • InChI Key: AQYXHLBGLJAXMB-UHFFFAOYSA-N
    • SMILES: OC(CCN)C1(CC)CCC1

Computed Properties

  • Exact Mass: 157.146664230g/mol
  • Monoisotopic Mass: 157.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 1.1

Experimental Properties

  • Density: 0.981±0.06 g/cm3(Predicted)
  • Boiling Point: 263.5±13.0 °C(Predicted)
  • pka: 14.82±0.20(Predicted)

Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-683818-1.0g
3-amino-1-(1-ethylcyclobutyl)propan-1-ol
2137613-01-3
1g
$0.0 2023-06-07
Enamine
EN300-683818-0.1g
3-amino-1-(1-ethylcyclobutyl)propan-1-ol
2137613-01-3
0.1g
$1068.0 2023-03-10
Enamine
EN300-683818-5.0g
3-amino-1-(1-ethylcyclobutyl)propan-1-ol
2137613-01-3
5.0g
$3520.0 2023-03-10
Enamine
EN300-683818-0.25g
3-amino-1-(1-ethylcyclobutyl)propan-1-ol
2137613-01-3
0.25g
$1117.0 2023-03-10
Enamine
EN300-683818-0.5g
3-amino-1-(1-ethylcyclobutyl)propan-1-ol
2137613-01-3
0.5g
$1165.0 2023-03-10
Enamine
EN300-683818-0.05g
3-amino-1-(1-ethylcyclobutyl)propan-1-ol
2137613-01-3
0.05g
$1020.0 2023-03-10
Enamine
EN300-683818-2.5g
3-amino-1-(1-ethylcyclobutyl)propan-1-ol
2137613-01-3
2.5g
$2379.0 2023-03-10
Enamine
EN300-683818-10.0g
3-amino-1-(1-ethylcyclobutyl)propan-1-ol
2137613-01-3
10.0g
$5221.0 2023-03-10

Additional information on Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl-

Comprehensive Overview of Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl- (CAS No. 2137613-01-3)

Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl- (CAS No. 2137613-01-3) is a specialized organic compound with a unique molecular structure that combines a cyclobutane ring with an aminoethyl and ethyl functional group. This compound has garnered significant interest in pharmaceutical and material science research due to its potential applications in drug development and advanced polymer synthesis. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.

The molecular formula of Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl- includes a four-membered cyclobutane ring, which is known for its high ring strain and reactivity. This feature makes the compound a valuable intermediate in synthetic chemistry, especially in the construction of complex molecules. The presence of the aminoethyl group further enhances its utility as a building block for nitrogen-containing compounds, which are prevalent in many biologically active molecules.

In recent years, the demand for Cyclobutanemethanol derivatives has increased, driven by their potential use in the development of novel therapeutics. For instance, researchers are exploring its role in creating small-molecule inhibitors for various diseases, including metabolic disorders and neurodegenerative conditions. The compound's ability to act as a scaffold for drug design is a key factor behind its growing popularity in the pharmaceutical industry.

Another area where Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl- shows promise is in the field of advanced materials. Its unique structure allows it to be incorporated into polymers, resulting in materials with enhanced mechanical properties and thermal stability. This has led to its exploration in high-performance coatings, adhesives, and even biodegradable plastics, aligning with the global push toward sustainable material solutions.

From a synthetic perspective, the compound's cyclobutane core offers opportunities for innovative ring-opening and functionalization reactions. Chemists are leveraging these reactions to develop new methodologies for constructing complex molecular architectures. The ethyl and aminoethyl substituents further provide handles for additional chemical modifications, making it a versatile reagent in organic synthesis.

Market trends indicate a rising interest in Cyclobutanemethanol-based compounds, particularly in regions with strong pharmaceutical and material science sectors. Companies are investing in research to explore its full potential, and collaborations between academic institutions and industry players are becoming more common. This compound is also gaining attention in patent filings, highlighting its commercial viability.

For researchers and industry professionals, understanding the properties and applications of Cyclobutanemethanol, α-(2-aminoethyl)-1-ethyl- is essential. Its role in drug discovery, material science, and synthetic chemistry makes it a compound worth monitoring as new developments emerge. As the scientific community continues to uncover its capabilities, this molecule is poised to play a significant role in future innovations.

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